1,3-Divinylbenzene

Catalog No.
S604957
CAS No.
108-57-6
M.F
C10H10
M. Wt
130.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Divinylbenzene

CAS Number

108-57-6

Product Name

1,3-Divinylbenzene

IUPAC Name

1,3-bis(ethenyl)benzene

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2

InChI Key

PRJNEUBECVAVAG-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)C=C

Synonyms

1,3-diethenylbenzene, 1,3-divinylbenzene

Canonical SMILES

C=CC1=CC(=CC=C1)C=C

Crosslinking Agent for Polymers:

DVB acts as a crucial crosslinking agent for various vinyl polymers, including polystyrene and poly(ethylene glycol dimethacrylate) []. These crosslinks create a three-dimensional network within the polymer structure, enhancing its:

  • Mechanical strength and rigidity [].
  • Thermal stability [].
  • Chemical resistance [].

DVB's effectiveness as a crosslinking agent stems from its two vinyl groups, which readily participate in polymerization reactions, forming covalent bonds between individual polymer chains, leading to a more robust and interconnected network []. This property makes DVB valuable in research involving:

  • Ion exchange resins [].
  • Chromatographic materials [].
  • Membranes for separation processes [].
  • Polymer scaffolds for tissue engineering [].

Precursor for Functional Polymers:

DVB can also serve as a precursor for the synthesis of functional polymers with specific properties tailored for diverse research applications. The presence of the vinyl groups allows for further chemical modifications, introducing various functional groups onto the polymer backbone []. These functional groups can then be exploited to achieve desired functionalities, such as:

  • Catalysis [].
  • Drug delivery [].
  • Sensor development [].

By strategically modifying DVB, researchers can create novel polymers with precisely controlled properties, expanding its potential applications in various scientific fields.

Research in Material Science:

DVB plays a role in material science research by contributing to the development of new materials with enhanced properties. Its ability to crosslink polymers and its potential as a precursor for functional polymers make it valuable in:

  • Composites with improved mechanical strength and thermal resistance [].
  • Hydrogels for drug delivery and tissue engineering applications [].
  • Adhesives with superior bonding characteristics [].

1,3-Divinylbenzene is an organic compound with the molecular formula C10H10C_{10}H_{10} and is classified as a diethenylbenzene. It features a benzene ring with two vinyl groups attached at the 1 and 3 positions, making it structurally distinct from its isomers, such as 1,2-divinylbenzene and 1,4-divinylbenzene. This compound is typically encountered as a colorless liquid and is produced primarily through the thermal dehydrogenation of diethylbenzene isomers, particularly meta- and para-diethylbenzene .

Due to the presence of its vinyl groups. Notably:

  • Polymerization: It can undergo polymerization reactions to form cross-linked polymers when combined with styrene, resulting in materials like styrene-divinylbenzene copolymer. This reaction is significant in producing ion exchange resins and Merrifield resins used in peptide synthesis .
  • Self-condensing Vinyl Polymerization: When reacted with specific initiators, such as n-butyllithium, it can form hyperbranched poly(divinylbenzene) through self-condensing vinyl polymerization .

1,3-Divinylbenzene can be synthesized through several methods:

  • Thermal Dehydrogenation: The most common method involves the dehydrogenation of diethylbenzene, where heat is applied to convert diethylbenzene into divinylbenzene while releasing hydrogen gas:
    C6H4(C2H5)2C6H4(C2H3)2+2H2C_6H_4(C_2H_5)_2\rightarrow C_6H_4(C_2H_3)_2+2H_2
  • Direct Vinylation: Another method includes the direct vinylation of phenolic compounds using vinyl magnesium bromide or other vinylating agents .

1,2-DivinylbenzeneC10H10Ortho (1,2)Less commonly used; potential for different polymer characteristics1,4-DivinylbenzeneC10H10Para (1,4)Used in similar applications but with different polymer propertiesStyreneC8H8Mono (1)Widely used in plastics and resins; precursor to divinylbenzeneEthyleneC2H4Mono (1)Basic building block for polymers; not aromatic

Uniqueness of 1,3-Divinylbenzene

The meta position of the vinyl groups in 1,3-divinylbenzene allows for unique reactivity patterns compared to its ortho and para counterparts. This positioning can influence the mechanical properties and thermal stability of resultant polymers differently than those derived from other isomers.

Limited studies focus specifically on the interaction of 1,3-divinylbenzene with biological systems. Its primary interactions are noted in polymer chemistry where it acts as a cross-linking agent. Research indicates that when blended with other monomers like styrene, it significantly alters the physical properties of the resulting copolymer, enhancing thermal stability and mechanical strength .

XLogP3

3.7

Melting Point

-52.3 °C

UNII

4S46QL2WFU

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (80.88%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (80.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (80.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (80.88%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (19.12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.58 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

68987-41-7
108-57-6

Wikipedia

M-divinylbenzene

Biological Half Life

3.89 Days

General Manufacturing Information

Benzene, ethylenated: INACTIVE

Dates

Modify: 2023-08-15

Isomer-specific ultraviolet spectroscopy of m- and p-divinylbenzene

Talitha M Selby, W Leo Meerts, Timothy S Zwier
PMID: 17388367   DOI: 10.1021/jp068275+

Abstract

The ultraviolet spectroscopy of m- and p-divinylbenzene isomers (mDVB and pDVB) was studied by a combination of methods, including resonance-enhanced two-photon ionization (R2PI), laser-induced fluorescence (LIF), UV-UV hole-burning spectroscopy (UVHB), and single vibronic level fluorescence spectroscopy (SVLF). In mDVB, there are three low-energy conformations, cis-cis, cis-trans, and trans-trans whose S1 <-- S0 origins occur at 31,408, 31,856, and 32,164 cm(-1), respectively, as confirmed by UVHB spectroscopy. There are two possible conformations in pDVB, cis and trans. UVHB studies confirm the S1 <-- S0 origin of trans-pDVB occurs at 32,553 cm(-1), and the corresponding cis-pDVB origin is tentatively assigned to a transition at 32 621 cm(-1). SVLF studies were used to determine several of the vinyl torsional levels of the isomers of mDVB and pDVB. A two-dimensional flexible model was used to fit these levels in mDVB to a potential form and determine the barriers to isomerization.


Determination of ochratoxin A in human urine by solid-phase microextraction coupled with liquid chromatography-fluorescence detection

Rosa Vatinno, Antonella Aresta, Carlo G Zambonin, Francesco Palmisano
PMID: 17531421   DOI: 10.1016/j.jpba.2007.04.008

Abstract

A new method for the determination of ochratoxin A (OTA) in human urine samples has been developed using solid-phase microextraction (SPME) interfaced with liquid chromatography-fluorescence detection (LC-FD). This method is simpler and cheaper compared to the most widely adopted clean-up procedures for OTA extraction from urine (usually based on immunoaffinity columns). Briefly, urine samples, diluted 1:5 with phosphate buffer (10 mM, pH 3), were partitioned against chloroform and the aqueous phase extracted by a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber. The fiber was then "statically" desorbed, through a SPME interface, into a LC system operating in isocratic conditions. The linear range investigated in urine was 0.01-1 ng/ml. Within-day R.S.D.% in urine spiked at 0.1 and 1 ng/ml were 3.9 and 1.9, respectively, whereas the between-days R.S.D.% were 5.5 and 3.0, respectively. The limits of detection (LOD) and quantitation (LOQ) calculated at a signal-to-noise ratio of 3 and 10 (noise calculated peak to peak on a blank chromatogram at the OTA retention time) were 0.01 and 0.05 ng/ml, respectively.


Preparation of monodisperse porous polymethacrylate microspheres and their application in the capillary electrochromatography of macrolide antibiotics

Shuhong Zhang, Xian Huang, Naisheng Yao, Csaba Horváth
PMID: 12831197   DOI: 10.1016/s0021-9673(01)01425-x

Abstract

Monodisperse poly(glycidyl methacrylate-divinylbenzene) microspheres were prepared by a simple one-step dispersion polymerization process. Examination of the polymeric microspheres showed that they had a mean particle diameter of 3 microm and dual pore size distribution with mean pore diameters of 300 and 800 A. The microspheres were functionalized by introducing quaternary ammonium/octadecyl groups to obtain positively charged beads in a wide pH range. The functionalized beads were packed into fused-silica capillary having 50 microm inner diameter and used to separate erythromycin derivatives by capillary electrochromatography (CEC). These samples require gradient elution when separated by high-performance liquid chromatography (HPLC) or micro-HPLC, but with the new columns isocratic elution suffices for their separation by CEC. The column efficiency ranged from 40,000 to 50,000 theoretical plates.


Synthesis of a further improved porous polymer for the separation of nitrogen, oxygen, argon, and carbon monoxide by gas chromatography

G E Pollock, G E Pollock
PMID: 11542072   DOI: 10.1093/chromsci/24.4.173

Abstract

A further improvement has been made in the synthesis of an N-type porous polymer for the separation of permanent gases. Changing the ratios of reactants and diluting the Hi-DVB with styrene led to a porous polymer gas chromatographic packing which is superior to commercial products and to the author's own previously reported custom-made polymer.


Biotransformation of diethenylbenzenes. III: Identification of metabolites of 1,3-diethenylbenzene in rat

I Linhart, J Mitera, M Vosmanská, J Smejkal, P Pech
PMID: 1496824   DOI: 10.3109/00498259209046645

Abstract

1. Biotransformation of 1,3-diethenylbenzene (1) in rat gave four major metabolites, namely, 3-ethenylphenylglyoxylic acid (2), 3-ethenylmandelic acid (3), N-acetyl-S-[2-(3-ethenylphenyl)-2-hydroxyethyl]-L-cysteine (4) and N-acetyl-S-[1-(3-ethenylphenyl)-2-hydroxyethyl]-L-cysteine (5) were isolated from urine and identified by n.m.r. and mass spectrometry. 2. Four minor metabolites, 3-ethenylbenzoic acid (6), 3-ethenylphenylacetic acid (7), 3-ethenylbenzoylglycine (8) and 2-(3-ethenylphenyl)ethanol (9) were identified by g.l.c.-mass spectrometric analysis of urine extract derivatized in two different ways. 3. All identified metabolites are derived from 3-ethenylphenyloxirane (10), a reactive metabolic intermediate. No product of any metabolic transformation of second ethenyl group has been identified. However, several minor unidentified metabolites were detected by g.l.c.-mass spectrometry. 4. Total thioether excretion in 24 h urine after a single i.p. dose of 1 amounted to 28.3 +/- 3.5 dose (mean +/- SD). No significant differences in the thioether fraction were observed in the dose range 100-300 mg/kg. 5. Thioether metabolites consisted mainly of mercapturic acids 4 and 5. The ratio of metabolites 5 to 4 was 62:38. Each mercapturic acid consisted of two diastereomers. Their ratio, as determined by quantitative 13C-n.m.r. measurement was 95:5 and 79:21 for mercapturic acids 4 and 5, respectively.


Biotransformation of diethenylbenzenes. IV. A simple high-performance liquid chromatographic method for separation of urinary metabolites of 1,3-diethenylbenzene on analytical and semi-preparative scales

I Linhart, M Vosmanská, J Mitera, J Smejkal
PMID: 1400800   DOI:

Abstract

A simple ion-suppression separation on reversed-phase columns, which is applicable for both analytical and semi-preparative work, is described. Six urinary metabolites of 1,3-diethenylbenzene (I), namely 1-(3-ethenylphenyl)-1,2-dihydroxyethane beta-D-glucosiduronates (two isomers, II and III), N-acetyl-S-[1-(3-ethenylphenyl)-2-hydroxyethyl]cysteine (IV), N-acetyl-S-[2-(3-ethenylphenyl)-2-hydroxyethyl]cysteine (V), 3-ethenylphenylmandelic acid (VI) and 3-ethenylphenylglyoxylic acid (VII), were isolated (Fig. 1). Four of them, IV-VII, have been identified in our previous work; the two glucosiduronates were identified for the first time by 1H NMR spectroscopy, fast atom bombardment mass spectrometry, and enzymic hydrolysis yielding 1-(3-ethenylphenyl)-1,2-dihydroxyethane as an aglycone. The method was reproducible the concentration range 0.05-5 mg/ml, the coefficient of variation being less than 7% (n = 5). Excretion of II-VI within 24 h in the urine of rats dosed with a single intraperitoneal injection of 100, 300 and 600 mg/kg I was determined quantitatively. The utility of the method is discussed in comparison with gas chromatographic-mass spectrometric techniques used previously.


Explore Compound Types